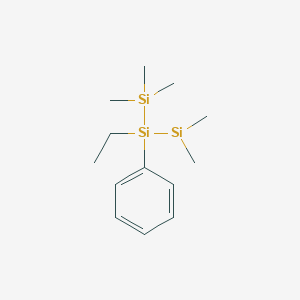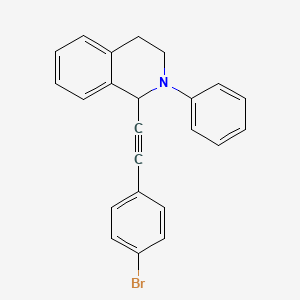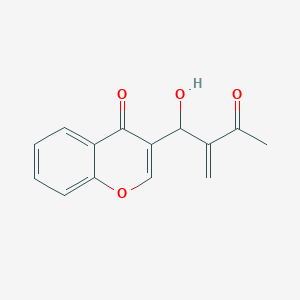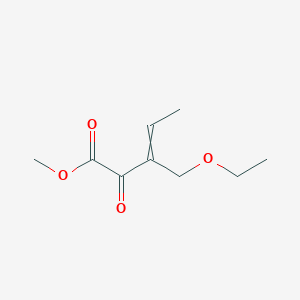![molecular formula C16H11NOS B14206034 5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde CAS No. 834883-84-0](/img/structure/B14206034.png)
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a naphthalene ring and a thiophene ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde typically involves the condensation reaction between naphthalen-2-ylamine and thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
- Dissolve naphthalen-2-ylamine and thiophene-2-carbaldehyde in ethanol.
- Add a catalytic amount of acid, such as acetic acid, to the mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present on the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amine derivatives with reduced imine groups.
Substitution: Various substituted naphthalene or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Studied for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol
Uniqueness
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde is unique due to the presence of both naphthalene and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. The thiophene ring, in particular, enhances its potential in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
834883-84-0 |
|---|---|
Molekularformel |
C16H11NOS |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
5-(naphthalen-2-yliminomethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C16H11NOS/c18-11-16-8-7-15(19-16)10-17-14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
InChI-Schlüssel |
VXGVMPJPKSSYCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(S3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)

![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)



![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
